4,4-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Description
Properties
IUPAC Name |
4,4-dimethyl-5-(trifluoromethyl)-2,3-dihydro-1H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N/c1-11(2)7-16-6-8-4-3-5-9(10(8)11)12(13,14)15/h3-5,16H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHNUKYUDBEWMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C1C(=CC=C2)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744846 | |
| Record name | 4,4-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203682-64-7 | |
| Record name | 4,4-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Analysis
The synthesis is typically divided into three key phases:
-
Construction of the tetrahydroisoquinoline core
-
Introduction of the trifluoromethyl group at C5
-
Installation of dimethyl substituents at C4
Early routes relied on sequential alkylation-cyclization sequences, but modern approaches favor convergent strategies to improve atom economy.
Core Assembly via Pictet-Spengler Cyclization
The Pictet-Spengler reaction remains the most widely employed method for THIQ core formation. A representative protocol involves:
-
Bis-alkylation : Treatment of 2-(3-methoxyphenyl)acetonitrile with formaldehyde (37% aqueous) in HCl yields the aminal dimer (13a–e).
-
Reduction : Catalytic hydrogenation or LiAlH-mediated reduction converts nitriles to primary amines.
-
Cyclization : Acid-catalyzed (HCl, 60°C) ring closure forms the THIQ skeleton.
This method achieves moderate yields (50–60%) but requires careful control of stoichiometry to prevent over-alkylation.
Advanced Functionalization Techniques
Trifluoromethyl Group Installation
Two primary strategies dominate:
-
Direct Electrophilic Trifluoromethylation :
-
Post-Cyclization Modification :
Optimization of Critical Reaction Steps
Demethylation Protocols
Conversion of methoxy groups to hydroxyls is essential for biological activity:
| Reagent | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| BBr | CHCl, 0°C | 90 | 98 |
| HI (47%) | AcOH, reflux | 75 | 85 |
| AlCl | Toluene, 110°C | 68 | 92 |
BBr emerges as the superior reagent, though moisture sensitivity necessitates strict anhydrous conditions.
Phase-Transfer Deracemization
Recent advances address racemization during synthesis:
-
Oxidant : (Diacetoxyiodo)benzene (1.2 eq.)
-
Reductant : NaBH (3 eq.)
-
Phase System : Hexanes/EtO/HO (9:1:30)
Analytical Characterization
Spectroscopic Data
Key NMR signals for 4,4-dimethyl-5-(trifluoromethyl)-1,2,3,4-THIQ hydrochloride:
Solvent Optimization
| Solvent | Reaction Rate (k, ×10 s) | Yield (%) |
|---|---|---|
| CHCl | 4.7 | 87 |
| THF | 3.1 | 72 |
| EtOAc | 2.4 | 65 |
CHCl provides optimal balance between solubility and reaction rate.
Catalytic Improvements
-
Microwave Assistance : Reduces cyclization time from 4 h → 25 min (80°C, 300 W).
-
Flow Chemistry : Achieves 92% conversion in <10 min residence time (0.2 mL/min).
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated trifluoromethylation using:
Scientific Research Applications
4,4-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 4,4-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes and receptors. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, potentially leading to increased bioavailability and efficacy. The compound may modulate signaling pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer research.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent-Driven Activity Variations
(a) 2-Methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline
- Structure : Methyl at position 2, hydroxyl at position 3.
- Activity : Exhibits analgesic activity at one-eighth the potency of morphine.
- However, the trifluoromethyl group may enhance blood-brain barrier penetration compared to the hydroxylated analog .
(b) 5-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline Hydrochloride
- Structure : Trifluoromethyl at position 5; hydrochloride salt.
- Key Differences : Lacks the 4,4-dimethyl groups present in the target compound.
(c) N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)-2-(pyrimidin-5-yl)-THIQ-7-carboxamide
- Structure : Carboxamide at position 7, trifluoromethyl at position 5, and pyrimidinyl substituent.
- Activity : Designed for selective kinase inhibition via carboxamide-mediated hydrogen bonding.
- Comparison : The absence of a carboxamide group in the target compound may reduce target specificity but simplifies synthesis. The 4,4-dimethyl groups could compensate by enhancing membrane permeability .
Structural and Pharmacokinetic Comparison Table
| Compound Name | Substituents | Key Functional Groups | Biological Activity | Pharmacokinetic Notes |
|---|---|---|---|---|
| 4,4-Dimethyl-5-(trifluoromethyl)-THIQ | 4,4-dimethyl, 5-CF₃ | Trifluoromethyl, methyl | Underexplored | High lipophilicity (predicted) |
| 2-Methyl-5-hydroxy-THIQ | 2-methyl, 5-OH | Hydroxyl | Analgesic (weak) | Polar, limited BBB penetration |
| 5-(Trifluoromethyl)-THIQ HCl | 5-CF₃, HCl salt | Trifluoromethyl, hydrochloride | Unreported | Enhanced solubility |
| MPTP (1-methyl-4-phenyl-THP) | 1-methyl, 4-phenyl | Pyridine derivative | Neurotoxic (parkinsonism) | Crosses BBB, induces toxicity |
Toxicity Considerations: Lessons from MPTP
MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine), a tetrahydropyridine analog, causes selective dopaminergic neuron degeneration, leading to parkinsonism . Although structurally distinct from THIQs, MPTP underscores the critical impact of substituents on safety:
- Target Compound : The trifluoromethyl group may reduce metabolic activation to toxic intermediates compared to MPTP’s phenyl group.
- Risk Mitigation : Preclinical neurotoxicity screening is essential for THIQ derivatives, particularly those with lipophilic substituents.
Biological Activity
4,4-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antibacterial, anticancer, anti-inflammatory, and neuroprotective effects, supported by relevant data tables and case studies.
- Molecular Formula : C12H12F3N
- Molecular Weight : 233.23 g/mol
- IUPAC Name : this compound
Antibacterial Activity
Recent studies have demonstrated that derivatives of tetrahydroisoquinoline exhibit notable antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria.
| Bacteria | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 30 |
| Escherichia coli | 50 |
| Pseudomonas aeruginosa | 40 |
The MIC values indicate that the compound can inhibit bacterial growth effectively at low concentrations .
Anticancer Activity
The anticancer potential of tetrahydroisoquinoline derivatives has been explored extensively. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
| A549 (Lung Cancer) | 12 |
These findings suggest that the compound may target specific molecular pathways involved in cancer progression .
Anti-inflammatory Activity
Inflammation plays a critical role in various diseases, including cancer and neurodegenerative disorders. Compounds related to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
| Compound | Inhibition (%) at 10 µg/mL |
|---|---|
| Tetrahydroisoquinoline Derivative | 75 |
| Dexamethasone (Control) | 85 |
These results indicate a promising anti-inflammatory effect comparable to established treatments .
Neuroprotective Effects
The neuroprotective properties of tetrahydroisoquinolines are gaining attention due to their potential in treating neurodegenerative diseases like Alzheimer's. Research indicates that these compounds can enhance neuronal survival and reduce oxidative stress markers.
Case Studies
- Study on Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the effect of various tetrahydroisoquinoline derivatives on human cancer cell lines. The results showed a significant reduction in cell viability with an IC50 as low as 10 µM for certain derivatives .
- Investigation of Anti-inflammatory Properties : Another study focused on the anti-inflammatory effects of tetrahydroisoquinoline derivatives in a murine model. The treatment resulted in decreased levels of inflammatory markers and improved clinical outcomes in models of rheumatoid arthritis .
Q & A
Q. What are the primary synthetic routes for 4,4-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline?
The synthesis typically involves the Pictet-Spengler reaction , where a phenylethylamine derivative reacts with an aldehyde to form the tetrahydroisoquinoline core. Acidic catalysts like boron trifluoride etherate (BF₃·OEt₂) are critical for cyclization . For trifluoromethyl incorporation, multi-step strategies such as nucleophilic trifluoromethylation or using pre-functionalized building blocks (e.g., trifluoromethyl-substituted aldehydes) are employed. Reaction conditions (temperature, solvent, and stoichiometry) must be optimized to minimize by-products .
Q. How is the compound characterized post-synthesis?
Key analytical methods include:
- HPLC : For purity assessment and separation of diastereomers .
- NMR spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and substituent positions. For example, trifluoromethyl groups show distinct ¹⁹F NMR shifts .
- Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation.
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Q. What role do the 4,4-dimethyl and 5-trifluoromethyl substituents play in the compound's physicochemical properties?
- 4,4-Dimethyl groups : Enhance steric hindrance, stabilizing the tetrahydroisoquinoline core against oxidation. This also modulates lipophilicity, affecting membrane permeability .
- 5-Trifluoromethyl group : Introduces strong electron-withdrawing effects, stabilizing intermediates during reactions. It also increases metabolic stability and binding affinity to hydrophobic enzyme pockets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for specific biological targets?
SAR strategies include:
- Substituent variation : Testing analogs with methoxy, halide, or bulky groups at positions 5, 6, or 7 to evaluate target selectivity (e.g., DDR1 inhibition vs. neuroprotection) .
- Stereochemical tuning : Enantiomeric resolution (e.g., via chiral HPLC) to assess bioactivity differences, as seen in related tetrahydroisoquinoline derivatives .
- Pharmacophore mapping : Computational docking studies (e.g., using AutoDock) to identify key interactions with receptors like GPCRs or kinases .
Q. What in vitro/in vivo models are suitable for evaluating the compound's neuroprotective or anticancer activity?
- Neuroprotection :
- Anticancer :
- Cell line panels (e.g., NCI-60) to screen for apoptosis induction.
- Xenograft models (e.g., breast cancer MDA-MB-231) to assess tumor growth inhibition and pharmacokinetics .
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Standardized assays : Replicate studies under controlled conditions (e.g., ATP levels in kinase assays) to minimize variability .
- Metabolite profiling : LC-MS/MS to identify active metabolites that may contribute to off-target effects .
- Knockout models : Use CRISPR/Cas9-engineered cell lines (e.g., DDR1⁻/⁻) to confirm target specificity .
Q. What computational methods aid in predicting the compound's metabolic stability and toxicity?
- ADMET prediction : Tools like SwissADME or ADMETlab estimate solubility, cytochrome P450 interactions, and hepatotoxicity .
- MD simulations : Molecular dynamics (e.g., GROMACS) to study trifluoromethyl group interactions with metabolic enzymes like CYP3A4 .
Q. How does the compound's stability vary under different storage or reaction conditions?
- Thermal stability : TGA/DSC analysis reveals decomposition temperatures (>200°C for trifluoromethyl derivatives) .
- pH sensitivity : Stability tests in buffers (pH 1–12) show degradation via hydrolysis of the tetrahydroisoquinoline ring under strongly acidic/basic conditions .
Methodological Considerations
Q. Table 1. Key Synthetic and Analytical Parameters
| Parameter | Typical Conditions/Outcomes | References |
|---|---|---|
| Optimal reaction solvent | Dichloromethane or THF (anhydrous) | |
| Catalytic acid | BF₃·OEt₂ (0.1–1.0 equiv) | |
| Purification yield | 60–85% after column chromatography (SiO₂) | |
| ¹H NMR shifts (CF₃) | δ 3.8–4.2 ppm (adjacent protons) | |
| HPLC retention time | 8–12 min (C18 column, acetonitrile/water) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
